3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
3-Chloro-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound with the IUPAC name (3’-chloro [1,1’-biphenyl]-4-yl)acetic acid . It is a derivative of biphenyl, which consists of two connected phenyl rings .
Molecular Structure Analysis
The molecular structure of 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid consists of a biphenyl core with a chlorine atom attached to one of the phenyl rings and a carboxylic acid group attached to the other . The exact molecular formula was not found in the searched resources.
Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid could potentially include electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation or acylation . In these reactions, the aromatic ring of the compound could act as a nucleophile, attacking an electrophilic carbocation .
Scientific Research Applications
Summary of the Application
Biphenyl and dibenzofuran derivatives, which can be synthesized from compounds like “3-Chloro-[1,1’-biphenyl]-4-carboxylic acid”, have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria .
Methods of Application or Experimental Procedures
These derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions . The yields of these reactions were moderate to excellent, ranging from 51% to 94% .
Results or Outcomes
Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For instance, compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .
2. Suzuki–Miyaura Coupling
Summary of the Application
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses organoboron reagents, which can be derived from compounds like “3-Chloro-[1,1’-biphenyl]-4-carboxylic acid”.
Methods of Application or Experimental Procedures
The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Results or Outcomes
The reaction is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
3. Selection of Boron Reagents for Suzuki–Miyaura Coupling
Summary of the Application
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses organoboron reagents, which can be derived from compounds like “3-Chloro-[1,1’-biphenyl]-4-carboxylic acid”.
Methods of Application or Experimental Procedures
The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Results or Outcomes
The reaction is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
4. Chloromethylation of Aromatic Compounds
Summary of the Application
Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
Methods of Application or Experimental Procedures
The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .
Results or Outcomes
Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
5. Selection of Boron Reagents for Suzuki–Miyaura Coupling
Summary of the Application
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses organoboron reagents, which can be derived from compounds like “3-Chloro-[1,1’-biphenyl]-4-carboxylic acid”.
Methods of Application or Experimental Procedures
The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Results or Outcomes
The reaction is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
6. Chloromethylation of Aromatic Compounds
Summary of the Application
Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
Methods of Application or Experimental Procedures
The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .
Results or Outcomes
Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
Safety And Hazards
The safety data sheet for a similar compound, 3-Chlorobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for research on 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid were not found in the searched resources, one relevant paper suggests that similar compounds could be used in the synthesis of new pharmaceuticals . This suggests potential future research directions in drug discovery and development.
properties
IUPAC Name |
2-chloro-4-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJOLCGREMQDIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614670 | |
Record name | 3-Chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
5728-40-5 | |
Record name | 3-Chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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